REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][NH:10][C:11]([C:14]#[N:15])([CH3:13])[CH3:12])(C)(C)C.ClS(N=[C:22]=[O:23])(=O)=O.[OH2:24]>ClCCl.CO>[NH2:7][CH2:8][CH2:9][N:10]1[C:11]([CH3:12])([CH3:13])[C:14](=[O:24])[NH:15][C:22]1=[O:23]
|
Name
|
{2-[(Cyano-dimethyl-methyl)-amino]-ethyl}-carbamic acid tert-butyl ester
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCNC(C)(C)C#N)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
101 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for an additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the stirred solution was cooled in an ice bath
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow gum
|
Type
|
TEMPERATURE
|
Details
|
The resulting pale brown solution was cooled
|
Type
|
WAIT
|
Details
|
to stand for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
before filtering through
|
Type
|
FILTRATION
|
Details
|
a fluted filter paper (
|
Type
|
CUSTOM
|
Details
|
removes a trace amount of an oily residue)
|
Type
|
WASH
|
Details
|
The resin was washed with water (2 L)
|
Type
|
WASH
|
Details
|
the product was then eluted with 2 M NH3 in MeOH (2.4 L)
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
gave the product as a pale brown hygroscopic foam
|
Type
|
FILTRATION
|
Details
|
filtered through
|
Type
|
FILTRATION
|
Details
|
a fluted filter paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NCCN1C(NC(C1(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |